N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride
Overview
Description
N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride, also known as CX614, is a novel compound that has been extensively researched for its potential therapeutic applications in various neurological disorders. CX614 is a potent modulator of AMPA receptors, which are responsible for the fast synaptic transmission in the central nervous system.
Scientific Research Applications
N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke. N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been shown to improve cognitive function, enhance memory consolidation, and promote neuroplasticity. In addition, N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been found to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of neurological disorders.
Mechanism of Action
N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride acts as a positive allosteric modulator of AMPA receptors, increasing the efficiency of synaptic transmission and enhancing synaptic plasticity. N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride binds to a specific site on the AMPA receptor, causing a conformational change that increases the receptor's affinity for glutamate. This results in an increase in the amplitude and duration of excitatory postsynaptic currents, leading to enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been shown to enhance long-term potentiation, a process that is critical for learning and memory consolidation. N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. In addition, N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, its ability to enhance synaptic plasticity, and its neuroprotective effects. However, N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride also has some limitations, including its short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride derivatives with improved pharmacokinetic properties.
Future Directions
There are several future directions for the research on N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride. One potential application is in the treatment of traumatic brain injury, where N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been shown to reduce neuronal damage and inflammation. Another potential application is in the treatment of depression, where N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been found to enhance synaptic plasticity and increase the expression of BDNF. In addition, N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride derivatives with improved pharmacokinetic properties could be developed for clinical use. Finally, further research is needed to understand the long-term effects of N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride on cognitive function and neuronal health.
properties
IUPAC Name |
N-(cyclohexylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5S.ClH/c1-16-11(13-14-15-16)17-8-7-12-9-10-5-3-2-4-6-10;/h10,12H,2-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZSXGOFJOVILK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2CCCCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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